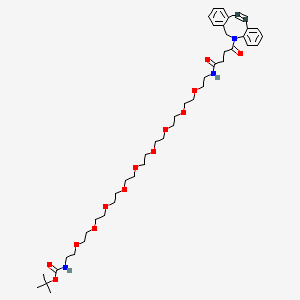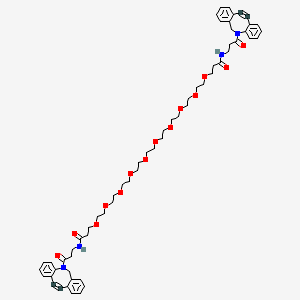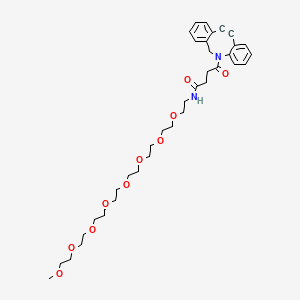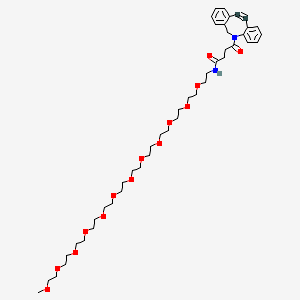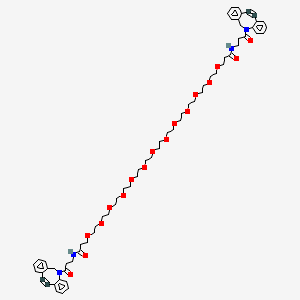
Dbco-peg13-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-peg13-dbco: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a long-chain click chemistry reagent that reacts with azide-bearing compounds or biomolecules without the need for a copper catalyst. The compound is known for its hydrophilic PEG spacer arm, which increases water solubility and membrane permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg13-dbco involves the reaction of dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG). The process typically includes the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then coupled with DBCO under mild conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO in large reactors under controlled conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions: Dbco-peg13-dbco primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reaction can be performed in organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules.
Major Products: The major products formed from these reactions are bioconjugates where the azide-bearing molecules are linked to the PEG chain via the DBCO group .
Aplicaciones Científicas De Investigación
Dbco-peg13-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules for imaging and detection.
Medicine: Utilized in drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifiers for biomedical applications
Mecanismo De Acción
Dbco-peg13-dbco exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide-bearing molecules, forming a stable triazole linkage. This reaction is copper-free, making it suitable for biological applications where copper can be toxic. The PEG chain enhances the solubility and biocompatibility of the conjugates, allowing for efficient delivery and targeting of therapeutic agents .
Comparación Con Compuestos Similares
Dbco-peg4-dbco: A shorter PEG linker with similar click chemistry properties.
Dbco-peg8-dbco: An intermediate-length PEG linker used for similar applications.
Dbco-peg24-dbco: A longer PEG linker that provides greater flexibility and solubility.
Uniqueness: Dbco-peg13-dbco stands out due to its optimal chain length, which balances solubility, flexibility, and biocompatibility. This makes it particularly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N4O17/c71-63(67-25-21-65(73)69-53-59-13-3-1-9-55(59)17-19-57-11-5-7-15-61(57)69)23-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-24-64(72)68-26-22-66(74)70-54-60-14-4-2-10-56(60)18-20-58-12-6-8-16-62(58)70/h1-16H,21-54H2,(H,67,71)(H,68,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABNNXKIUFSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N4O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
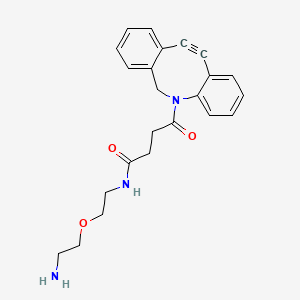
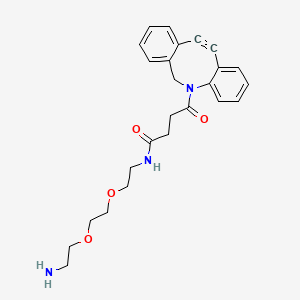
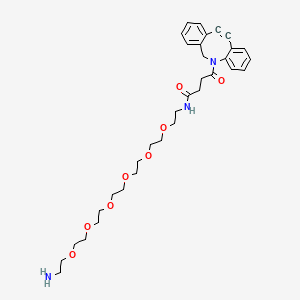
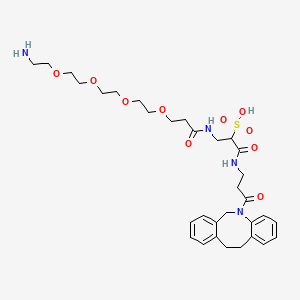


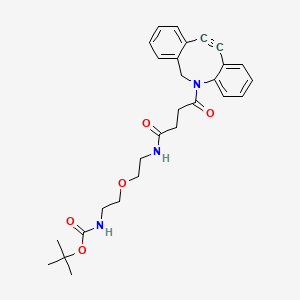
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
